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Compound of Interest

Compound Name: 2-(3-Methylbutoxy)ethan-1-ol

CAS No.: 7521-79-1

Cat. No.: B3056918 Get Quote

A Technical Guide for Formulation & Extraction

Executive Summary
2-Isopentoxyethanol (CAS 7521-79-1), also known as Isoamyl Cellosolve, represents a critical

"bridge" molecule in the glycol ether family. Structurally positioned between the fully water-

miscible 2-butoxyethanol (C4) and the sparingly soluble 2-hexyloxyethanol (C6), it exhibits a

temperature-dependent solubility profile characterized by a distinct Lower Critical Solution

Temperature (LCST) or "Cloud Point."

For researchers and formulation scientists, this amphiphilic nature—combining a hydrophobic

isopentyl tail with a hydrophilic ethylene glycol head—makes it an exceptional coupling agent.

It can solubilize hydrophobic resins into aqueous systems where pure water fails and pure

organic solvents are too volatile or hazardous. This guide provides an in-depth analysis of its

solubility thermodynamics, experimental characterization, and application logic.

Part 1: Physicochemical Architecture
To predict solubility behavior without empirical testing, we must first analyze the molecular

thermodynamics using Hansen Solubility Parameters (HSP).
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The molecule consists of two distinct domains:

Hydrophobic Domain: The isopentyl group (

) provides Van der Waals interactions (

) and lipophilicity.

Hydrophilic Domain: The glycol ether group (

) provides hydrogen bonding (

) and polarity (

).

Hansen Solubility Parameters (HSP)
Note: Values for 2-Isopentoxyethanol are interpolated based on the homologous series of Butyl

and Hexyl glycol ethers.

Parameter Symbol
Value (MPa

)
Mechanistic Role

Dispersion ~16.0

Interactions via

London Dispersion

forces (Hydrophobic

tail).

Polarity ~6.3

Dipole-dipole

interactions (Ether

oxygen).

H-Bonding ~11.8

Donor/Acceptor

interactions (Hydroxyl

group).

Total Solubility ~20.8

Interpretation: The
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value is high enough to support water solubility at low temperatures but low enough that
thermal energy can disrupt these bonds, leading to phase separation (Cloud Point).

Part 2: Aqueous Solubility & Cloud Point
Behavior[1]
Unlike simple alcohols, 2-Isopentoxyethanol exhibits inverse solubility in water.

The Mechanism of Inverse Solubility
At lower temperatures, the water molecules form an ordered "cage" (clathrate-like structure)

around the hydrophobic isopentyl tail, driven by the entropic cost of cavity formation.

Simultaneously, the hydroxyl group hydrogen-bonds with water.[1]

Below Cloud Point: Hydrogen bonding dominates; the system is a single isotropic phase.

Above Cloud Point: Thermal agitation breaks the weak water-ether H-bonds. The

hydrophobic effect becomes dominant, causing the glycol ether molecules to aggregate and

phase-separate into an organic-rich layer.

Comparative Solubility Data
Glycol Ether Alkyl Chain

Water Solubility
(20°C)

Cloud Point (1%
aq)

2-Butoxyethanol C4 Miscible > 50°C

2-Isopentoxyethanol C5
Partially Miscible /

Borderline
~25–45°C (Est.)*

2-Hexyloxyethanol C6
~10 g/L (Slightly

Soluble)
Insoluble at RT

*Note: The exact cloud point is concentration-dependent. For C5 ethers, it often falls near

ambient temperature, making it highly sensitive to formulation changes.
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Figure 1: Mechanistic competition between Hydrogen Bonding (solubility) and Hydrophobic

Entropy (phase separation).

Part 3: Solubility in Organic Solvents
In organic media, 2-Isopentoxyethanol behaves as a classic "bridge" solvent. It is miscible with

virtually all common organic solvents due to its amphiphilic structure.

Solvent Compatibility Matrix
Solvent Class Example Solubility Interaction Type

Alcohols Ethanol, Methanol Miscible H-Bonding + Dipole

Ketones Acetone, MEK Miscible Dipole-Dipole

Chlorinated Chloroform, DCM Miscible
Dispersion + Weak

Polar

Ethers Diethyl Ether, THF Miscible Dispersion

Aliphatics Hexane, Heptane High
Dispersion (Tail

interaction)
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Because it is soluble in both water (at low temp) and organics, it is ideal for Cloud Point

Extraction (CPE).

Dissolution: Dissolve target hydrophobic drug in the glycol ether.

Mixing: Add to water; it dissolves (if T < Cloud Point).

Trigger: Heat the solution. The glycol ether separates, carrying the hydrophobic drug into a

small, concentrated volume, leaving salts/impurities in the water phase.

Part 4: Experimental Protocols
Protocol A: Precise Cloud Point Determination
Objective: To define the exact temperature limit of solubility for a specific concentration.

Materials:

2-Isopentoxyethanol (Pure).[2]

Deionized Water (18.2 MΩ).

Controlled temperature bath (heating rate 0.5°C/min).

Turbidity meter or visual inspection setup.

Workflow:

Preparation: Prepare a 1.0% w/w solution of 2-Isopentoxyethanol in water at 4°C (ensure

complete dissolution).

Ramping: Place sample in the bath. Insert a calibrated thermometer.

Observation: Heat slowly while stirring. Monitor for the onset of "bluish haze" (Tyndall effect).

Recording: Record the temperature (

) where transmittance drops below 90%.
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Hysteresis Check: Cool the sample and record the temperature where it becomes clear

again. The average is the thermodynamic Cloud Point.

Protocol B: Ternary Phase Diagram Construction
Objective: To map the miscibility window for a Water / Oil / Co-solvent system.

Start: Pure Oil Phase

Titrate with Water

Turbidity Point Reached?

No

Add 2-Isopentoxyethanol
(Clear the solution)

Yes

Record Mass Fractions
(Water/Oil/Solvent)

Repeat

Plot on Ternary Graph

Final Data

Click to download full resolution via product page

Figure 2: Titration workflow for defining the solubility boundary (binodal curve).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. youtube.com [youtube.com]

2. dow.com [dow.com]

3. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Solubility Architecture of 2-Isopentoxyethanol (Isoamyl
Cellosolve)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3056918#2-isopentoxyethanol-solubility-in-water-vs-
organic-solvents]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-Alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/8177
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxyethanol
https://pubchem.ncbi.nlm.nih.gov/compound/526908
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-Alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxyethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxyethanol
https://www.dow.com/en-us/product-technology/pt-solvents-glycol-ethers.html
https://www.benchchem.com/product/b3056918?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=d0zOxbdwfnY
https://www.dow.com/en-us/pdp.hexyl-cellosolve-solvent.85155z.html
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-Alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/8177
https://pubchem.ncbi.nlm.nih.gov/compound/8177
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxyethanol
https://www.benchchem.com/product/b3056918#2-isopentoxyethanol-solubility-in-water-vs-organic-solvents
https://www.benchchem.com/product/b3056918#2-isopentoxyethanol-solubility-in-water-vs-organic-solvents
https://www.benchchem.com/product/b3056918#2-isopentoxyethanol-solubility-in-water-vs-organic-solvents
https://www.benchchem.com/product/b3056918#2-isopentoxyethanol-solubility-in-water-vs-organic-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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